Cinnamtannin A2

Description

Cinnamtannin A2 has been reported in Cinnamomum iners, Crataegus pinnatifida, and other organisms with data available.

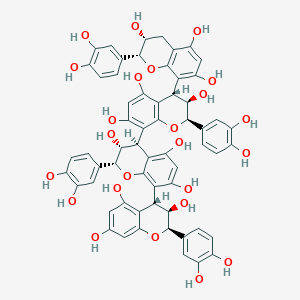

a tetrameric proanthcyanidin; isolated from cacao products; structure in first source

Properties

IUPAC Name |

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H50O24/c61-23-13-34(71)42-41(14-23)81-55(20-2-6-26(63)31(68)10-20)51(78)48(42)44-36(73)17-38(75)46-50(53(80)57(83-59(44)46)22-4-8-28(65)33(70)12-22)47-39(76)18-37(74)45-49(52(79)56(84-60(45)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-40(77)54(82-58(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,40,48-57,61-80H,15H2/t40-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLMUASKTWGRQE-JNIIMKSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H50O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317088 | |

| Record name | Cinnamtannin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86631-38-1 | |

| Record name | Cinnamtannin A2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86631-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamtannin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamtannin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Cinnamtannin A2?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2 is a naturally occurring B-type proanthocyanidin, a class of polyphenolic compounds found in various plants. It is a tetramer composed of four (−)-epicatechin units linked together.[1] This complex flavonoid has garnered significant interest within the scientific community due to its diverse and potent biological activities. Found in dietary sources such as apples, cocoa, and cinnamon, Cinnamtannin A2 is being investigated for its potential therapeutic applications in metabolic diseases and other health conditions.[1][2] Its bioactivities include antioxidant, anti-diabetic, and nephroprotective effects.[1][3] Notably, it has been shown to enhance the secretion of glucagon-like peptide-1 (GLP-1) and insulin, suggesting a role in glucose homeostasis.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, experimental protocols for isolation and analysis, and the biological signaling pathways associated with Cinnamtannin A2.

Chemical Structure and Properties

Cinnamtannin A2 is a tetramer of (–)-epicatechin units connected by C4β→C8 interflavan bonds.[4] The systematic IUPAC name for this complex molecule is (2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.

Physicochemical and Spectral Data

A summary of the key physicochemical and identifying properties of Cinnamtannin A2 is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₀H₅₀O₂₄ | [5] |

| Molecular Weight | 1155.02 g/mol | [5] |

| CAS Number | 86631-38-1 | [1] |

| Appearance | White to light yellow solid | [6] |

| Solubility | Soluble in ethanol, methanol, and DMSO:water mixtures. | [7] |

| Storage | -20°C, sealed, away from moisture and light. | [6] |

| Synonyms | Cinnamtannin I, Epicatechin tetramer, EC-(4β→8)-EC-(4β→8)-EC-(4β→8)-EC | [8] |

Table 1: Physicochemical Properties of Cinnamtannin A2

Due to the complexity of the molecule, detailed, publicly available ¹H and ¹³C NMR spectral data specifically for Cinnamtannin A2 are limited. However, the structural elucidation of proanthocyanidins is typically achieved through a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.

| Analytical Technique | Expected Observations |

| ¹H NMR | Complex spectrum with overlapping signals in the aromatic region (for the A and B rings of the epicatechin units) and the aliphatic region (for the C ring protons). |

| ¹³C NMR | A large number of signals corresponding to the 60 carbon atoms. The chemical shifts of C2, C3, and C4 are indicative of the interflavan linkage and stereochemistry. |

| Mass Spectrometry (ESI-MS) | The deprotonated molecule [M-H]⁻ is typically observed. |

| Tandem MS (MS/MS) | Fragmentation patterns include quinone methide (QM) fission, heterocyclic ring fission (HRF), and retro-Diels-Alder (RDA) reactions, which are characteristic of B-type proanthocyanidins.[9] |

Table 2: Expected Spectral Data for Cinnamtannin A2

Caption: Structure of Cinnamtannin A2.

Experimental Protocols

Isolation and Purification of Cinnamtannin A2 from Cocoa

The following protocol is a generalized procedure based on established methods for the isolation of proanthocyanidins from cocoa beans.

1. Extraction: a. Finely grind defatted cocoa beans to a powder. b. Extract the powder with 80% aqueous acetone at room temperature with agitation. c. Repeat the extraction process three times. d. Combine the extracts and remove the acetone under reduced pressure. e. The resulting aqueous extract can be lyophilized or partitioned against ethyl acetate.

2. Column Chromatography: a. Sephadex LH-20 Gel Permeation: i. Swell Sephadex LH-20 resin in methanol and pack it into a glass column. ii. Equilibrate the column with the starting mobile phase (e.g., methanol). iii. Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. iv. Elute the column with a stepwise gradient of aqueous methanol or acetone to separate compounds based on their size. Cinnamtannin A2, being a tetramer, will elute in the later fractions. b. Preparative High-Performance Liquid Chromatography (HPLC): i. Further purification can be achieved using a preparative HPLC system. ii. A C18 or a diol stationary phase can be used. A diol column is particularly effective for separating procyanidins based on their degree of polymerization. iii. Mobile Phase for Diol Column: A gradient of A: acidified acetonitrile and B: acidified methanol-water. iv. Detection: UV detector at 280 nm. v. Collect fractions corresponding to the retention time of Cinnamtannin A2.

3. Purity Assessment: a. Analyze the collected fractions by analytical HPLC with a fluorescence detector for higher sensitivity. b. Confirm the identity and purity using Mass Spectrometry and NMR spectroscopy.

Caption: Isolation of Cinnamtannin A2.

Glucagon-Like Peptide-1 (GLP-1) Secretion Assay

This protocol outlines a general method for assessing the effect of Cinnamtannin A2 on GLP-1 secretion from enteroendocrine L-cells (e.g., NCI-H716 cell line).

1. Cell Culture: a. Culture NCI-H716 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. c. Seed the cells in 24-well plates and grow to approximately 80% confluency.

2. Stimulation: a. On the day of the experiment, wash the cells with a serum-free medium or a balanced salt solution. b. Pre-incubate the cells in the same buffer for a defined period (e.g., 30 minutes) to establish a baseline. c. Prepare different concentrations of Cinnamtannin A2 in the assay buffer. d. Remove the pre-incubation buffer and add the Cinnamtannin A2 solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., phorbol myristate acetate). e. Incubate the cells for a specified time (e.g., 2 hours) at 37°C.

3. Sample Collection and Analysis: a. After incubation, collect the supernatant from each well. b. Centrifuge the supernatants to remove any cell debris. c. Measure the concentration of GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions. d. Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Biological Activity and Signaling Pathways

Cinnamtannin A2 has been reported to enhance GLP-1 and insulin secretion, which is accompanied by the activation of the insulin signaling pathway.[4] Specifically, it promotes the phosphorylation of the insulin receptor (IR) and the insulin receptor substrate-1 (IRS-1).[4] This activation initiates a downstream cascade that is crucial for glucose uptake and metabolism.

Caption: Cinnamtannin A2 and Insulin Signaling.

Conclusion

Cinnamtannin A2 is a complex natural product with significant potential for further investigation in the context of metabolic health. Its ability to modulate key signaling pathways involved in glucose metabolism makes it a compelling candidate for drug discovery and development. This technical guide provides a foundational understanding of its chemical nature, methods for its study, and its biological sphere of influence, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. A-type proanthocyanidin - Wikipedia [en.wikipedia.org]

- 2. Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cinnamtannin A2, a tetrameric procyanidin, increases GLP-1 and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamtannin A2 phyproof® Reference Substance | 86631-38-1 [sigmaaldrich.com]

- 6. scielo.br [scielo.br]

- 7. pubs.thesciencein.org [pubs.thesciencein.org]

- 8. researchgate.net [researchgate.net]

- 9. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamtannin A2: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin A2, a tetrameric A-type proanthocyanidin, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery of Cinnamtannin A2, its primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its therapeutic potential, with a particular focus on the Nrf2-Keap1 and Akt/mTORC1 signaling pathways. Quantitative data on its biological efficacy are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visually represented through detailed diagrams.

Discovery and Chemical Profile

Cinnamtannin A2 was first identified during investigations into the chemical constituents of Cinnamomum cassia bark, a plant with a long history of use in traditional medicine. It is a tetramer of (-)-epicatechin, belonging to the A-type proanthocyanidins, which are characterized by an additional ether linkage between the flavan-3-ol units compared to the more common B-type proanthocyanidins.

Chemical Structure:

-

Systematic Name: Epicatechin-(4β→8, 2β→O→7)-epicatechin-(4β→8)-epicatechin-(4β→8)-epicatechin

-

Molecular Formula: C₆₀H₅₀O₂₄

-

Molecular Weight: 1155.02 g/mol

-

CAS Number: 86631-38-1

Natural Sources of Cinnamtannin A2

Cinnamtannin A2 is found in a variety of plant-based foods and medicinal herbs. The concentration of this compound can vary depending on the plant part, geographical location, and processing methods.

| Plant Source | Scientific Name | Plant Part Utilized | Reference |

| Cinnamon | Cinnamomum cassia | Bark | [1] |

| Cocoa | Theobroma cacao | Beans/Liquor | [2][3] |

| Apple | Malus domestica | Skin | [4] |

| Grape | Vitis vinifera | Seeds | [4] |

| Pine | Pinus sp. | Bark |

Experimental Protocols

Isolation and Purification of Cinnamtannin A2 from Theobroma cacao (Cocoa)

This protocol is adapted from methodologies described for the isolation of proanthocyanidins from cocoa beans.

3.1.1. Materials and Equipment

-

Defatted cocoa powder

-

Acetone (70% aqueous solution)

-

Sephadex LH-20 resin

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column

-

Rotary evaporator

-

Freeze-dryer

-

Solvents: Methanol, Ethyl Acetate, n-Hexane, Acetonitrile, Formic Acid

3.1.2. Extraction Protocol

-

Extraction: Macerate defatted cocoa powder with 70% aqueous acetone at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.

-

Liquid-Liquid Partitioning: Partition the resulting aqueous extract successively with n-hexane and ethyl acetate. The ethyl acetate fraction will contain the proanthocyanidins.

-

Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate to dryness.

3.1.3. Chromatographic Purification

-

Sephadex LH-20 Column Chromatography: Dissolve the dried ethyl acetate extract in a minimal amount of methanol and apply it to a Sephadex LH-20 column equilibrated with methanol. Elute the column with methanol to separate compounds based on their molecular size. Collect fractions and monitor using Thin Layer Chromatography (TLC).

-

Reversed-Phase C18 Flash Chromatography: Pool the fractions containing Cinnamtannin A2 and further purify using a reversed-phase C18 flash chromatography column. Elute with a stepwise gradient of methanol in water.

-

Semi-Preparative HPLC: The final purification is achieved using a semi-preparative HPLC system equipped with a C18 column. A typical mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.

Characterization

The structure of the isolated Cinnamtannin A2 can be confirmed using the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure and stereochemistry.

Biological Activities and Mechanisms of Action

Cinnamtannin A2 exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and nephroprotective effects.

Antioxidant Activity

Cinnamtannin A2 is a potent antioxidant. Its free radical scavenging ability is a key mechanism underlying many of its biological effects.

| Assay | IC₅₀ Value (of Cinnamomum cassia 80% aqueous methanol extract) | Reference |

| DPPH Radical Scavenging | 78.87 µg/mL | [4] |

Note: The IC₅₀ value is for a cinnamon extract and not for pure Cinnamtannin A2. The antioxidant activity of the pure compound is expected to be significant.

Modulation of the Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Cinnamtannin A2 has been shown to regulate the Nrf2-Keap1 pathway, leading to the upregulation of downstream antioxidant enzymes.[5] This is a key mechanism for its nephroprotective effects.

Regulation of the Akt/mTORC1 Signaling Pathway

The Akt/mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis. Cinnamtannin A2 has been demonstrated to influence this pathway, particularly in the context of skeletal muscle health. Studies have shown that Cinnamtannin A2 can increase the phosphorylation of Akt, a key upstream activator of mTORC1.[6] This activation can lead to the inhibition of muscle atrophy and may promote muscle protein synthesis.

Quantitative Data on Biological Effects

The following table summarizes key quantitative data from in vivo studies investigating the effects of Cinnamtannin A2.

| Biological Effect | Model System | Dosage | Outcome | Reference |

| Increased GLP-1 and Insulin Secretion | Mice | 10 µg/kg (oral) | Significant increase in plasma GLP-1 and insulin levels. | [2] |

| Attenuation of Skeletal Muscle Atrophy | Mice (hindlimb suspension model) | 25 µg/kg/day (oral) | Reduced muscle weight loss and increased phosphorylation of Akt. | [6] |

| Nephroprotection | Rats (5/6 nephrectomy model) | 10 mg/kg/day (intraperitoneal) | Ameliorated kidney injury by regulating the Nrf2-Keap1 pathway. | [5] |

Conclusion and Future Directions

Cinnamtannin A2 is a promising natural compound with a multi-faceted pharmacological profile. Its ability to modulate key cellular signaling pathways, such as Nrf2-Keap1 and Akt/mTORC1, underscores its therapeutic potential for a range of conditions, including metabolic disorders, muscle wasting, and kidney disease. Future research should focus on elucidating the precise molecular targets of Cinnamtannin A2, optimizing its bioavailability, and conducting further preclinical and clinical studies to validate its efficacy and safety in humans. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing natural product.

References

- 1. [Chemical constituents from Cinnamomum cassia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamtannin A2, a tetrameric procyanidin, increases GLP-1 and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cinnamtannin A2 protects the renal injury by attenuates the altered expression of kidney injury molecule 1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) expression in 5/6 nephrectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamtannin A2, (−)-epicatechin tetramer, attenuates skeletal muscle wasting in disuse atrophy model mice induced by hindlimb suspension - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Cinnamtannin A2 in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin A2, a B-type proanthocyanidin, is a tetrameric polymer composed of four (–)-epicatechin units.[1] Found in various plants such as cinnamon, apples, and cocoa, it exhibits significant antioxidant, anti-diabetic, and nephroprotective properties.[1][2][3][4] This document provides a comprehensive technical overview of the intricate biosynthetic pathway of Cinnamtannin A2, beginning from the general phenylpropanoid pathway to the specific steps of flavan-3-ol synthesis and subsequent polymerization. It includes detailed experimental protocols for key analytical techniques and quantitative data to support researchers in the fields of phytochemistry, pharmacology, and drug development.

Introduction to Cinnamtannin A2

Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic compounds widespread in the plant kingdom.[5] They are oligomers or polymers of flavan-3-ol units.[6] Cinnamtannin A2 is a B-type procyanidin, characterized by single C4→C8 interflavan bonds linking four (–)-epicatechin subunits.[1] Its potent biological activities make it a compound of high interest for therapeutic applications.[2][7] Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production in various biological systems.

The Biosynthetic Pathway of Cinnamtannin A2

The formation of Cinnamtannin A2 is a multi-step process that begins with the general phenylpropanoid pathway, branches into the flavonoid pathway, and culminates in the specific proanthocyanidin pathway responsible for synthesizing its (–)-epicatechin monomers and their subsequent polymerization.

General Phenylpropanoid and Flavonoid Pathways

The pathway initiates with the amino acid L-phenylalanine, which is converted into p-Coumaroyl-CoA through the sequential action of three key enzymes.[8] This intermediate serves as the entry point into the flavonoid biosynthesis route.

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.[8]

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[8]

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-Coumaroyl-CoA.[8]

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. This is the first committed step of the flavonoid pathway.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone into the flavanone, (2S)-naringenin.[8]

-

Flavanone 3-Hydroxylase (F3H): Converts naringenin to dihydrokaempferol (DHK).[8]

-

Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates DHK at the 3' position of the B-ring to produce dihydroquercetin (DHQ). This step is critical for forming the 3,4-dihydroxylated B-ring characteristic of epicatechin.[9]

-

Dihydroflavonol 4-Reductase (DFR): Reduces DHQ to leucocyanidin (a flavan-3,4-diol), a key branch-point intermediate.[8][10]

Proanthocyanidin-Specific Pathway: Synthesis of (–)-Epicatechin

Leucocyanidin is the direct precursor for the synthesis of flavan-3-ol monomers. The stereochemistry of these monomers is determined by two distinct enzymatic routes. For Cinnamtannin A2, which is composed of (–)-epicatechin (a 2,3-cis-flavan-3-ol), the pathway proceeds through an anthocyanidin intermediate.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): This enzyme oxidizes leucocyanidin to form the unstable anthocyanidin, cyanidin.[10][11][12]

-

Anthocyanidin Reductase (ANR): In the key step for Cinnamtannin A2 synthesis, ANR reduces cyanidin to the 2,3-cis-flavan-3-ol, (–)-epicatechin.[5][10][11]

The alternative enzyme, Leucoanthocyanidin Reductase (LAR) , acts directly on leucocyanidin to produce 2,3-trans-flavan-3-ols such as (+)-catechin.[5][10][13] Therefore, the activity of ANR is paramount for the production of Cinnamtannin A2's constituent units.

Polymerization and Transport

The final step in the biosynthesis is the polymerization of (–)-epicatechin monomers into the tetrameric Cinnamtannin A2. The precise enzymatic control of this process in vivo is still an area of active research. It is hypothesized to involve the formation of a C4 carbocation on an "extension unit" that then attacks the C8 position of a "terminal unit" or growing chain.

The flavonoid pathway enzymes are generally located in the cytoplasm and on the surface of the endoplasmic reticulum, while PAs accumulate in the vacuole.[9] This necessitates the transport of precursors, likely (–)-epicatechin, from the site of synthesis to the vacuole, a process that may involve glutathione S-transferases (GSTs) and multidrug and toxic extrusion (MATE) transporters.[9][12]

Visualization of Pathways and Workflows

Diagram 1: Cinnamtannin A2 Biosynthesis Pathway

Caption: Overview of the biosynthetic pathway leading to Cinnamtannin A2.

Diagram 2: Experimental Workflow for ANR/LAR Characterization

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. Cinnamtannin A2 | 86631-38-1 | LDA63138 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cinnamtannin A2|CAS 86631-38-1|DC Chemicals [dcchemicals.com]

- 5. Leucoanthocyanidin reductase and anthocyanidin reductase gene expression and activity in flowers, young berries and skins of Vitis vinifera L. cv. Cabernet-Sauvignon during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants [mdpi.com]

- 10. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Characterization of the Anthocyanidin Reductase Pathway Involved in the Biosynthesis of Flavan-3-ols in Elite Shuchazao Tea (Camellia sinensis) Cultivar in the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proanthocyanidin Biosynthesis—a Matter of Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of Cinnamtannin A2.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2 is a naturally occurring A-type proanthocyanidin tetramer, a class of flavonoids found in various plants, including cinnamon and cocoa.[1][2] It is composed of four epicatechin units.[2] This complex polyphenol has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-diabetic, and nephroprotective effects.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Cinnamtannin A2, detailed experimental protocols for its study, and visualization of its known signaling pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Cinnamtannin A2 is presented below.

Table 1: Physical and Chemical Properties of Cinnamtannin A2

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [2] |

| Synonyms | Cinnamtannin I, Epicatechin tetramer, Procyanidin Tetramer EEEE | [2][4][5] |

| CAS Number | 86631-38-1 | [2][4] |

| Molecular Formula | C60H50O24 | [2] |

| Molecular Weight | 1155.02 g/mol | [2][4] |

| Appearance | White to light yellow solid | |

| Melting Point | Not available | [6] |

| Storage Temperature | -20°C | [4] |

Table 2: Solubility of Cinnamtannin A2

| Solvent | Solubility | Reference(s) |

| Ethanol | ≥ 50 mg/mL | [1] |

| 10% EtOH >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1.25 mg/mL | [1] |

| 10% EtOH >> 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL | [1] |

Table 3: Spectral Data of Cinnamtannin A2

| Technique | Data | Reference(s) |

| 1H NMR | Consistent with structure | |

| 13C NMR | Not available | |

| Mass Spectrometry | Consistent with structure | |

| UV-Vis | Not available |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Cinnamtannin A2.

Isolation and Purification of Cinnamtannin A2 from Theobroma cacao

This protocol is adapted from methods described for the isolation of proanthocyanidins from cocoa.[5][7]

Workflow for Isolation and Purification of Cinnamtannin A2

Caption: Workflow for the isolation and purification of Cinnamtannin A2.

Protocol:

-

Extraction:

-

Suspend cocoa powder in a 70:30 acetone/water solution (v/v) at a 1:10 solid-to-liquid ratio.

-

Stir the mixture at room temperature for 4 hours.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue twice more.

-

Combine the filtrates and concentrate under reduced pressure at 40°C to remove the acetone.

-

-

Liquid-Liquid Partitioning:

-

Wash the resulting aqueous extract with hexane to remove lipids.

-

Subsequently, partition the aqueous layer with ethyl acetate.

-

Collect the ethyl acetate fraction, which contains the proanthocyanidins.

-

-

Sephadex LH-20 Column Chromatography:

-

Concentrate the ethyl acetate fraction to dryness and redissolve in a minimal amount of ethanol.

-

Load the sample onto a Sephadex LH-20 column pre-equilibrated with ethanol.

-

Elute the column with ethanol, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing tetrameric proanthocyanidins.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool and concentrate the fractions containing Cinnamtannin A2.

-

Perform final purification using a preparative HPLC system with a C18 column.

-

Use a gradient elution system of acetonitrile and water (with 0.1% formic acid) to resolve Cinnamtannin A2.

-

Collect the peak corresponding to Cinnamtannin A2 and verify its purity by analytical HPLC and mass spectrometry.

-

In Vitro Antioxidant Activity Assessment

The antioxidant capacity of Cinnamtannin A2 can be evaluated using the DPPH and ABTS radical scavenging assays.[8][9]

DPPH Radical Scavenging Assay Protocol:

-

Prepare a stock solution of Cinnamtannin A2 in methanol.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of Cinnamtannin A2 to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Decolorization Assay Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of Cinnamtannin A2 to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

In Vivo Anti-Diabetic Activity in a Streptozotocin-Induced Diabetic Mouse Model

This protocol is based on established methods for inducing type 1 diabetes in mice to evaluate the anti-diabetic potential of compounds.[10][11]

Workflow for In Vivo Anti-Diabetic Study

Caption: Workflow for assessing the anti-diabetic activity of Cinnamtannin A2.

Protocol:

-

Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

-

Induction of Diabetes:

-

Administer a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in 0.1 M citrate buffer (pH 4.5), at a dose of 150 mg/kg body weight.

-

Provide the mice with 10% sucrose solution for 24 hours after STZ injection to prevent hypoglycemia.

-

-

Confirmation of Diabetes:

-

Measure blood glucose levels from the tail vein 72 hours after STZ injection.

-

Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

-

-

Treatment:

-

Divide the diabetic mice into groups: a diabetic control group receiving vehicle and treatment groups receiving different doses of Cinnamtannin A2 (e.g., 10, 20, 40 mg/kg) orally once daily for a specified period (e.g., 4 weeks).

-

Include a non-diabetic control group.

-

-

Monitoring and Analysis:

-

Monitor body weight and fasting blood glucose levels weekly.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

-

Collect blood for biochemical analysis (insulin, HbA1c) and tissues (pancreas, liver, kidney) for histopathological examination.

-

Western Blot Analysis of Signaling Pathways

This protocol outlines the steps to analyze the activation of the Akt/mTOR pathway.[12][13][14][15][16]

Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., muscle cells, adipocytes) to 70-80% confluence.

-

Treat the cells with Cinnamtannin A2 at various concentrations for the desired time.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control like β-actin or GAPDH to normalize the results.

-

This protocol is for analyzing the activation of the Nrf2-Keap1 pathway, focusing on the nuclear translocation of Nrf2.[3][17][18][19][20]

Protocol:

-

Cell Culture and Treatment:

-

Treat cells with Cinnamtannin A2 as described above.

-

-

Nuclear and Cytoplasmic Protein Extraction:

-

Use a commercial nuclear and cytoplasmic extraction kit or a manual protocol.

-

Briefly, lyse the cells in a hypotonic buffer to release cytoplasmic proteins.

-

Centrifuge to pellet the nuclei.

-

Lyse the nuclei with a high-salt nuclear extraction buffer.

-

-

Western Blotting:

-

Perform SDS-PAGE and Western blotting as described for the Akt/mTOR pathway.

-

Probe the cytoplasmic and nuclear fractions with antibodies against Nrf2 and Keap1.

-

Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to verify the purity of the fractions.

-

Signaling Pathways

Cinnamtannin A2 has been shown to modulate several key signaling pathways involved in cellular metabolism and stress response.

Akt/mTOR Signaling Pathway

Cinnamtannin A2 can activate the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and protein synthesis. This activation is particularly relevant to its effects on muscle metabolism.

Akt/mTOR Signaling Pathway

Caption: Cinnamtannin A2-mediated activation of the Akt/mTOR signaling pathway.

Nrf2-Keap1 Signaling Pathway

Cinnamtannin A2 can induce the Nrf2-Keap1 pathway, a primary cellular defense mechanism against oxidative stress.

Nrf2-Keap1 Signaling Pathway

Caption: Cinnamtannin A2-mediated activation of the Nrf2-Keap1 signaling pathway.

Conclusion

Cinnamtannin A2 is a promising bioactive compound with significant potential for therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing its key properties and offering detailed experimental protocols for its further investigation. Future research should focus on elucidating the complete spectral characteristics of Cinnamtannin A2, exploring its bioavailability and metabolism, and conducting further preclinical and clinical studies to validate its therapeutic efficacy.

References

- 1. Streptozotocin‐Induced Diabetic Models in Mice and Rats | Semantic Scholar [semanticscholar.org]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 4. researchgate.net [researchgate.net]

- 5. B-type Proanthocyanidins with Dentin Biomodification Activity from Cocoa (Theobroma cacao) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptozotocin‐Induced Diabetic Models in Mice and Rats | Scilit [scilit.com]

- 7. Theobroma cacao: Review of the Extraction, Isolation, and Bioassay of Its Potential Anti-cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamtannin A2, a tetrameric procyanidin, increases GLP-1 and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. Nuclear, Cytoplasmic Extraction, and Western Blotting [bio-protocol.org]

- 18. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 19. health.uconn.edu [health.uconn.edu]

- 20. biomol.com [biomol.com]

Cinnamtannin A2: A Comprehensive Technical Guide to its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2, a tetrameric A-type proanthocyanidin, is a naturally occurring polyphenol found in various plants, including cinnamon and cocoa.[1][2] As a member of the flavonoid family, it has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of Cinnamtannin A2's biological effects and its underlying mechanisms of action, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities and Mechanisms of Action

Cinnamtannin A2 exhibits a range of biological activities, including anti-diabetic, anti-atrophy, and neuroprotective effects. The following sections detail these activities, supported by quantitative data, descriptions of the mechanisms of action with corresponding signaling pathway diagrams, and detailed experimental protocols.

Anti-diabetic and Metabolic Effects

Cinnamtannin A2 has demonstrated significant potential in the regulation of glucose homeostasis and overall metabolic health. Its primary mechanisms in this regard involve the enhancement of incretin secretion and the modulation of insulin signaling pathways.[1][2][3][4]

| Biological Effect | Model System | Treatment Details | Key Findings | Reference(s) |

| Increased GLP-1 Secretion | Mice | 10 µg/kg, oral administration | Significant increase in plasma GLP-1 levels 60 minutes post-administration. | [1][2][3] |

| Increased Insulin Secretion | Mice | 10 µg/kg, oral administration | Significant increase in plasma insulin levels 60 minutes post-administration. | [1][2][3] |

| Insulin Signaling Activation | Mice (soleus muscle) | 10 µg/kg, oral administration | Increased phosphorylation of Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1). | [1][3] |

Cinnamtannin A2 promotes the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose-dependent insulin secretion.[1][2][3] The increased levels of GLP-1, in turn, stimulate the pancreas to release insulin. Furthermore, Cinnamtannin A2 appears to directly enhance the insulin signaling cascade within peripheral tissues like skeletal muscle. It achieves this by promoting the phosphorylation of the insulin receptor and its primary substrate, IRS-1, leading to downstream signaling events that facilitate glucose uptake and utilization.[3]

GLP-1 and Insulin Measurement in Mice

-

Animal Model: Male ICR mice.

-

Treatment: Oral administration of Cinnamtannin A2 (10 µg/kg body weight) or vehicle control.

-

Sample Collection: Blood samples are collected from the tail vein at 0 and 60 minutes post-administration into tubes containing a DPP-IV inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.

-

Analysis: Plasma is separated by centrifugation. GLP-1 and insulin levels are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot for Insulin Signaling Proteins

-

Tissue Preparation: Soleus muscle is dissected from treated and control mice, immediately frozen in liquid nitrogen, and stored at -80°C.

-

Protein Extraction: Tissues are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against phospho-IR, total IR, phospho-IRS-1, and total IRS-1. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Attenuation of Skeletal Muscle Atrophy

Cinnamtannin A2 has shown promise in mitigating skeletal muscle wasting, a condition associated with various diseases and disuse. Its mechanism involves the activation of pro-hypertrophic signaling pathways.

| Biological Effect | Model System | Treatment Details | Key Findings | Reference(s) |

| Attenuation of Muscle Weight Loss | Hindlimb Suspension Mouse Model | 25 µg/kg/day for 14 days, oral | Reduced soleus muscle weight loss by ~15% compared to vehicle-treated suspended mice. | [5] |

| Preservation of Myofibre Size | Hindlimb Suspension Mouse Model | 25 µg/kg/day for 14 days, oral | Reduced the decrease in average myofibre size by ~17% compared to vehicle-treated suspended mice. | [5] |

| Increased Protein Synthesis Signaling | Hindlimb Suspension Mouse Model | 25 µg/kg/day for 14 days, oral | Significantly increased phosphorylation of Akt and 4E-BP1. | [4][5] |

| Inhibition of Protein Degradation Signaling | Hindlimb Suspension Mouse Model | 25 µg/kg/day for 14 days, oral | Reduced the dephosphorylation of FoxO3a. | [4][5] |

| Increased Catecholamine Excretion | Mice | Single oral dose of 25 µg/kg | Dramatic increase in 24-hour urinary excretion of noradrenaline and adrenaline. | [5] |

Cinnamtannin A2 appears to exert its anti-atrophic effects by activating the sympathetic nervous system, leading to an increase in circulating catecholamines.[5] These catecholamines can then activate β2-adrenergic receptors on skeletal muscle cells, initiating a signaling cascade that involves the activation of the PI3K/Akt pathway. Activated Akt, in turn, promotes protein synthesis through the mTORC1 pathway (evidenced by increased phosphorylation of its downstream target 4E-BP1) and inhibits protein degradation by phosphorylating and thereby inactivating the transcription factor FoxO3a, which is a key regulator of atrophy-related genes.[4][5]

Hindlimb Suspension Mouse Model

-

Animal Model: Male C57BL/6J mice.

-

Procedure: Mice are subjected to hindlimb suspension for 14 days to induce disuse muscle atrophy. A control group of mice remains ambulatory.

-

Treatment: Suspended and control mice are orally administered Cinnamtannin A2 (25 µg/kg/day) or vehicle for the duration of the experiment.

-

Outcome Measures: At the end of the study, soleus muscles are dissected and weighed. Muscles are then prepared for histological analysis (e.g., H&E staining) to measure myofibre cross-sectional area and for Western blot analysis of signaling proteins.

Western Blot for Muscle Signaling Proteins

-

Tissue Preparation and Protein Extraction: As described in the anti-diabetic section.

-

Immunoblotting: Membranes are incubated with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-FoxO3a (Ser253), and total FoxO3a.

-

Detection and Analysis: As described previously.

Neuroprotective Effects

Emerging evidence suggests that Cinnamtannin A2 may have beneficial effects on the central nervous system, particularly in promoting adult neurogenesis.

| Biological Effect | Model System | Treatment Details | Key Findings | Reference(s) |

| Enhanced Hippocampal Neurogenesis | Mice | 100 µg/kg/day for 10 days, oral | Significantly increased the number of bromodeoxyuridine (BrdU)-labeled cells in the dentate gyrus. | [5] |

| Improved Spatial Memory | Mice | 100 µg/kg/day for 10 days, oral | Treated mice spent significantly more time exploring objects in a novel location. | [5] |

Short-term administration of Cinnamtannin A2 has been shown to increase the number of newly formed cells in the dentate gyrus of the hippocampus, a key region for learning and memory.[5] This suggests that Cinnamtannin A2 can stimulate the proliferation of neural stem or progenitor cells. The enhanced neurogenesis may contribute to the observed improvements in spatial memory. The precise molecular pathways by which Cinnamtannin A2 promotes neurogenesis are still under investigation but may involve the modulation of neurotrophic factors or signaling pathways known to regulate adult neurogenesis.

Assessment of Adult Hippocampal Neurogenesis

-

Animal Model: Male mice.

-

Treatment: Oral administration of Cinnamtannin A2 (100 µg/kg/day) or vehicle for 10 days.

-

BrdU Labeling: During the treatment period, mice are injected with BrdU (e.g., 50 mg/kg, i.p.) to label dividing cells.

-

Tissue Processing: After the treatment period, mice are transcardially perfused with 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned.

-

Immunohistochemistry: Brain sections are stained with an anti-BrdU antibody to visualize newly formed cells in the dentate gyrus. Co-staining with neuronal markers (e.g., NeuN) can be performed to confirm the neuronal phenotype of the new cells.

-

Quantification: The number of BrdU-positive cells in the subgranular zone and granule cell layer of the dentate gyrus is counted using a microscope and image analysis software.

Conclusion

Cinnamtannin A2 is a promising natural compound with a multifaceted pharmacological profile. Its ability to positively modulate glucose metabolism, combat muscle atrophy, and promote neurogenesis highlights its potential for the development of novel therapeutic strategies for a range of conditions, including metabolic disorders, muscle wasting diseases, and neurodegenerative disorders. The mechanisms of action, particularly the activation of key signaling pathways such as the insulin signaling and Akt/mTORC1 pathways, provide a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols provided in this guide are intended to facilitate future research in this exciting field. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of Cinnamtannin A2.

References

- 1. Cinnamtannin A2, a tetrameric procyanidin, increases GLP-1 and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cinnamtannin A2, (−)-epicatechin tetramer, attenuates skeletal muscle wasting in disuse atrophy model mice induced by hindlimb suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamtannin A2, (-)-epicatechin tetramer, attenuates skeletal muscle wasting in disuse atrophy model mice induced by hindlimb suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of short-term oral dose of cinnamtannin A2, an (-)-epicatechin tetramer, on spatial memory and adult hippocampal neurogenesis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Cinnamtannin A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2, a B-type procyanidin tetramer, is a naturally occurring polyphenolic compound found in various dietary sources, including apples, cocoa, and cinnamon.[1] As a member of the proanthocyanidin family, it is composed of four (−)-epicatechin units.[1] Emerging research has highlighted the diverse bioactive properties of Cinnamtannin A2, including its potential as a potent antioxidant.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of Cinnamtannin A2, detailing its radical scavenging and reducing power through various established assays. The guide also outlines detailed experimental protocols and explores potential signaling pathways involved in its antioxidant mechanism.

Quantitative Antioxidant Data

The antioxidant capacity of Cinnamtannin A2 and related procyanidin tetramers has been evaluated using several in vitro assays. The following tables summarize the available quantitative data, providing insights into its efficacy as a radical scavenger and reducing agent.

| Assay | Compound/Fraction | Result | Unit | Reference |

| ABTS Radical Scavenging Activity | Procyanidin Tetramer Fraction | 8.95 - 9.28 | mmol TE/g | [2] |

| DPPH Radical Scavenging Activity | Procyanidin Tetramer Fraction | 6.45 - 6.71 | mmol TE/g | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | Procyanidin Tetramer Fraction | 17.67 - 21.06 | mmol Fe²⁺/g | [2] |

| LDL Oxidation Inhibition | Cinnamtannin A2 | Effective Inhibition | at 0.125-2.0 µg/mL | [3] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of Cinnamtannin A2.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

Cinnamtannin A2

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of Cinnamtannin A2 in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control (e.g., ascorbic acid).

-

Assay Procedure:

-

To each well of a 96-well microplate, add 100 µL of the Cinnamtannin A2 solution or standard.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the control, add 100 µL of methanol and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Materials:

-

Cinnamtannin A2

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox (or other suitable standard)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of Cinnamtannin A2 and a series of dilutions in the same solvent used for the ABTS•+ working solution. Prepare a similar dilution series for the Trolox standard.

-

Assay Procedure:

-

To each well of a 96-well microplate, add 10 µL of the Cinnamtannin A2 solution or standard.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

Cinnamtannin A2

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Ferrous sulfate (FeSO₄) for standard curve

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of Cinnamtannin A2 and a series of dilutions in a suitable solvent. Prepare a standard curve using a series of dilutions of FeSO₄.

-

Assay Procedure:

-

To each well of a 96-well microplate, add 20 µL of the Cinnamtannin A2 solution or standard.

-

Add 180 µL of the FRAP reagent to each well.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

LDL (Low-Density Lipoprotein) Oxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the copper-induced oxidation of LDL, which is a key event in the development of atherosclerosis. The extent of oxidation can be monitored by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).

Materials:

-

Cinnamtannin A2

-

Human LDL

-

Copper (II) sulfate (CuSO₄)

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

Protocol (TBARS method):

-

LDL Preparation: Isolate human LDL by ultracentrifugation and dialyze against PBS. Adjust the protein concentration of the LDL solution.

-

Oxidation Reaction:

-

In a reaction tube, mix the LDL solution with Cinnamtannin A2 at various concentrations (e.g., 0.125-2.0 µg/mL).

-

Initiate the oxidation by adding a solution of CuSO₄ (final concentration, e.g., 5 µM).

-

A control reaction should be run without the addition of Cinnamtannin A2.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours).

-

TBARS Measurement:

-

Stop the reaction by adding TCA.

-

Add TBA reagent and heat the mixture (e.g., at 95°C for 60 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The inhibition of LDL oxidation is calculated by comparing the absorbance of the samples containing Cinnamtannin A2 to the control.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of Cinnamtannin A2 is likely mediated through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that regulate the cellular antioxidant response.

Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. Cinnamtannin A2 has been shown to attenuate the altered expression of proteins involved in the Nrf2-Keap1 pathway in kidney tissue, suggesting its ability to activate this protective pathway.[3]

PI3K/Akt/FoxO Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade involved in cell survival, growth, and metabolism. Akt, a serine/threonine kinase, can phosphorylate and inactivate members of the Forkhead box O (FoxO) family of transcription factors. When dephosphorylated, FoxO proteins translocate to the nucleus and can induce the expression of genes involved in apoptosis and cell cycle arrest. While some studies have linked Cinnamtannin A2 to the activation of the Akt/mTORC1 pathway and inactivation of FoxO3a in the context of muscle atrophy, its direct role in the antioxidant response via this pathway requires further investigation. It is plausible that by modulating this pathway, Cinnamtannin A2 could indirectly influence cellular redox homeostasis.

Conclusion

Cinnamtannin A2 demonstrates significant in vitro antioxidant potential through its ability to scavenge free radicals and reduce oxidizing agents. The available data, primarily from studies on procyanidin tetramer-rich fractions, indicate potent activity in DPPH, ABTS, and FRAP assays, as well as the ability to inhibit LDL oxidation. The underlying mechanisms of its antioxidant action likely involve both direct chemical interactions with reactive species and the modulation of key cellular signaling pathways such as the Nrf2-Keap1 system. Further research with purified Cinnamtannin A2 is warranted to establish definitive quantitative measures of its antioxidant capacity and to fully elucidate the intricate signaling networks it influences. This will be crucial for its potential development as a therapeutic agent in oxidative stress-related pathologies.

References

Cinnamtannin A2 and Its Therapeutic Potential in Metabolic Syndrome: A Technical Overview

Introduction

Metabolic syndrome (MetS) represents a cluster of interconnected metabolic dysfunctions, including insulin resistance, central obesity, dyslipidemia, and hypertension, which collectively elevate the risk of developing type 2 diabetes and cardiovascular diseases.[1][2][3] The escalating global prevalence of MetS underscores the urgent need for novel therapeutic interventions.[3][4][5] Natural polyphenolic compounds have garnered significant attention for their potential to mitigate MetS-related pathologies.[3][6][7] Cinnamtannin A2, a tetrameric A-type procyanidin found in cinnamon and other plants, has emerged as a promising bioactive compound with demonstrated effects on key aspects of metabolic regulation.[8][9][10] This technical guide provides a comprehensive analysis of the current research on Cinnamtannin A2, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its therapeutic potential for metabolic syndrome.

Core Mechanisms of Action

Cinnamtannin A2 exerts its metabolic benefits through multiple signaling pathways. The primary mechanisms identified involve the enhancement of incretin and insulin secretion and the activation of sympathetic nervous system-mediated pathways in skeletal muscle.

Incretin Effect and Insulin Signaling

A key mechanism by which Cinnamtannin A2 may improve hyperglycemia is through its influence on the "incretin effect".[10][11][12] In vivo studies have shown that oral administration of Cinnamtannin A2 specifically increases the plasma levels of glucagon-like peptide-1 (GLP-1), a crucial incretin hormone that potentiates glucose-dependent insulin secretion.[8][11][13][14] This leads to elevated plasma insulin levels, which in turn activates the insulin signaling cascade in peripheral tissues like skeletal muscle.[11][13][14] The activation is evidenced by the increased phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), critical initial steps for mediating insulin's effects on glucose uptake and metabolism.[8][11][13][15]

Sympathetic Nervous System Activation in Skeletal Muscle

Beyond its effects on insulin, Cinnamtannin A2 has been shown to activate the sympathetic nervous system (SNS).[9] Oral administration of Cinnamtannin A2 leads to a significant increase in urinary catecholamine excretion, indicative of heightened SNS activity.[9] In skeletal muscle, the resulting increase in circulating catecholamines can activate β2 adrenergic receptors. This activation stimulates the anabolic Akt/mTORC1 signaling pathway, which promotes muscle protein synthesis. Concurrently, this pathway leads to the inactivation of the transcription factor FoxO3a, a key regulator of muscle atrophy.[9] This dual effect of promoting protein synthesis while inhibiting degradation suggests a role for Cinnamtannin A2 in preserving muscle mass, a crucial aspect of overall metabolic health.

Quantitative Data Summary

The biological effects of Cinnamtannin A2 have been quantified in various preclinical models. The tables below summarize the key findings from these studies.

Table 1: Summary of In Vivo Studies

| Animal Model | Dosage & Route | Duration | Key Quantitative Findings | Reference |

| ICR Mice | 10 µg/kg (p.o.) | Single dose | Significantly increased plasma GLP-1 and insulin levels after 60 minutes. Promoted phosphorylation of insulin receptor β (IRβ) and IRS-1 in soleus muscle. | [8][11][14][15] |

| Hindlimb-Suspended Mice | 25 µg/kg (p.o.) | 14 days | Increased phosphorylation of Akt and 4EBP-1. Reduced dephosphorylation of FoxO3a. A single dose dramatically increased 24-h urinary catecholamine excretion. | [9] |

| 5/6 Nephrectomized Rats | 10 mg/kg (i.p.) | 30 days | Ameliorated elevated levels of creatinine, blood urea nitrogen, KIM-1, and NGAL. Regulated the Nrf2-Keap1 pathway. | [8][15] |

Table 2: Summary of In Vitro Studies

| Cell Line / System | Concentration | Duration | Key Quantitative Findings | Reference |

| Copper-mediated LDL Oxidation Assay | 0.125 - 2.0 µg/mL | N/A | Inhibited LDL oxidation induced by copper ions. | [8][15] |

Key Experimental Methodologies

Standardized protocols are critical for the accurate assessment of Cinnamtannin A2's bioactivity. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Assessment of Insulin and GLP-1 Secretion in Mice

This protocol is designed to evaluate the acute effects of orally administered Cinnamtannin A2 on incretin and insulin response.

-

Animal Model: Male ICR mice (5 weeks old) are typically used.[14] Animals are fasted for 12-18 hours prior to the experiment with free access to water.

-

Test Substance Administration: Cinnamtannin A2 is dissolved in a suitable vehicle (e.g., corn oil or a saline solution with a solubilizing agent). A single dose (e.g., 10 µg/kg body weight) is administered via oral gavage (p.o.).[8][15] A control group receives the vehicle only.

-

Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at specified time points (e.g., 0, 30, 60, 120 minutes) post-administration. Blood is collected into tubes containing anticoagulants (e.g., EDTA) and a DPP-4 inhibitor to prevent GLP-1 degradation.

-

Plasma Analysis: Plasma is separated by centrifugation. GLP-1 and insulin concentrations are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Tissue Analysis (Western Blot): At the end of the experiment, tissues like the soleus muscle are excised.[13][14] Tissue lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of IRβ, IRS-1, and Akt. Protein bands are visualized using chemiluminescence and quantified by densitometry.

In Vitro Glucose Uptake Assay

While direct studies on Cinnamtannin A2 are limited, protocols for related cinnamon extracts in adipocytes or myocytes provide a standard methodology. This assay measures the direct effect of a compound on the ability of cells to take up glucose.

-

Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes. Alternatively, C2C12 myoblasts are differentiated into myotubes.[16]

-

Serum Starvation: Differentiated cells are serum-starved for 16-18 hours to establish a basal state of glucose transport.[16]

-

Inhibitor Pre-treatment (Optional): To investigate signaling pathways, cells can be pre-treated with specific inhibitors (e.g., an AMPK inhibitor like Compound C) for 20-60 minutes.[16]

-

Compound Incubation: Cells are treated with varying concentrations of Cinnamtannin A2 or a positive control (e.g., 100 nM insulin) for a defined period (e.g., 30 minutes).[16]

-

Glucose Uptake Measurement: A fluorescently-labeled glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), is added to the medium at a final concentration of 100-200 µg/mL.[17] The uptake reaction proceeds for 10-60 minutes.

-

Termination and Measurement: The reaction is stopped by washing the cells with ice-cold assay buffer. The intracellular fluorescence is then measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[17] An increase in fluorescence intensity relative to untreated control cells indicates enhanced glucose uptake.

Conclusion and Future Directions

Cinnamtannin A2 demonstrates significant potential as a therapeutic agent for managing metabolic syndrome. Its ability to enhance GLP-1 and insulin secretion, thereby activating the insulin signaling pathway, directly addresses the core issue of hyperglycemia.[11][13][14] Furthermore, its unique mechanism of activating the sympathetic nervous system to promote an anabolic state in skeletal muscle suggests broader benefits for overall metabolic health.[9]

Future research should focus on several key areas. Long-term efficacy and safety studies in animal models of metabolic syndrome are necessary to validate these initial findings. The precise molecular target of Cinnamtannin A2 that initiates GLP-1 secretion and SNS activation remains to be identified. Finally, while no clinical trials on Cinnamtannin A2 specifically are underway, the promising preclinical data warrants investigation into its bioavailability and efficacy in human subjects, potentially paving the way for its development as a novel nutraceutical or pharmacological agent against metabolic syndrome.[4][5][18]

References

- 1. researchgate.net [researchgate.net]

- 2. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijmscr.com [ijmscr.com]

- 7. Catechins and Proanthocyanidins Involvement in Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. Cinnamtannin A2, (−)-epicatechin tetramer, attenuates skeletal muscle wasting in disuse atrophy model mice induced by hindlimb suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cinnamtannin A2 (CHEBI:81227) [ebi.ac.uk]

- 11. tandfonline.com [tandfonline.com]

- 12. Cinnamtannin A2, a Tetrameric Procyanidin, Increases GLP-1 and Insulin Secretion in Mice [jstage.jst.go.jp]

- 13. academic.oup.com [academic.oup.com]

- 14. Cinnamtannin A2, a tetrameric procyanidin, increases GLP-1 and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

Cinnamtannin A2: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin A2, a tetrameric A-type proanthocyanidin, has garnered scientific interest for its potential therapeutic applications. While research has explored its antioxidant and anti-diabetic properties, this technical guide focuses on its putative anti-inflammatory effects. This document collates and analyzes available data on Cinnamtannin A2 and structurally related compounds to provide a comprehensive overview of its potential mechanisms of action, supported by detailed experimental protocols and data presented for comparative analysis. The primary anti-inflammatory mechanisms appear to involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators. This whitepaper aims to serve as a foundational resource for researchers investigating Cinnamtannin A2 as a novel anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory compounds with favorable safety profiles is a significant focus of drug discovery.

Cinnamtannin A2 is a naturally occurring polyphenolic compound found in various plants, including cinnamon species.[1] As an A-type proanthocyanidin, it is composed of four epicatechin units with at least one A-type linkage.[2] Proanthocyanidins, as a class, are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[3] This document provides a detailed technical overview of the current understanding and hypothetical mechanisms of the anti-inflammatory properties of Cinnamtannin A2, drawing on data from related compounds where direct evidence is not yet available.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Cinnamtannin A2 are likely mediated through the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Cinnamtannin A2 is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes. This mechanism is supported by studies on other A-type procyanidins and cinnamon extracts.[4]

Modulation of the MAPK Signaling Pathway